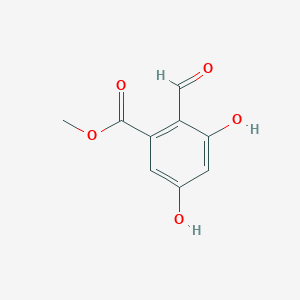![molecular formula C13H14BrNO2 B15280787 6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B15280787.png)
6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one is a complex organic compound belonging to the class of spiropyrans Spiropyrans are known for their photochromic properties, which means they can change color when exposed to light
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves multiple steps. One common method includes the reaction of indoline derivatives with aldehydes under acidic conditions to form the spirocyclic structure. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiropyrans with different functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a photochromic probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of smart materials and sensors due to its photochromic properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one involves its ability to undergo reversible photoisomerization. Upon exposure to UV light, the compound converts from its closed spiropyran form to an open merocyanine form. This transformation alters its electronic and optical properties, making it useful in various applications. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its photochromic behavior .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antioxidant properties.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Another brominated indole derivative with potential biological activities.
Uniqueness
6-Bromo-1-methyl-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one stands out due to its unique spirocyclic structure and photochromic properties. These features make it particularly valuable in the development of smart materials and sensors, as well as in biological research where light-induced transformations are advantageous.
Propiedades
Fórmula molecular |
C13H14BrNO2 |
|---|---|
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
6-bromo-1-methylspiro[indole-3,4'-oxane]-2-one |
InChI |
InChI=1S/C13H14BrNO2/c1-15-11-8-9(14)2-3-10(11)13(12(15)16)4-6-17-7-5-13/h2-3,8H,4-7H2,1H3 |
Clave InChI |
NTMCKCHVNXVJNN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2)Br)C3(C1=O)CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


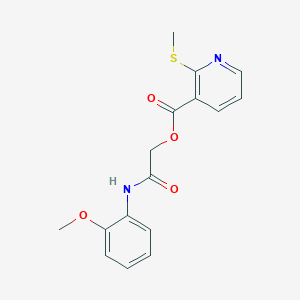


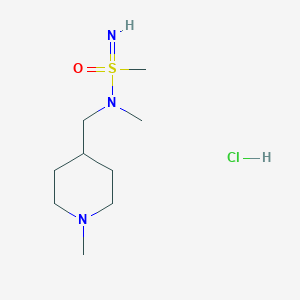
![4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B15280737.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
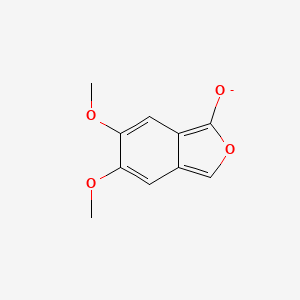
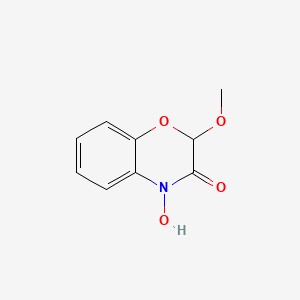
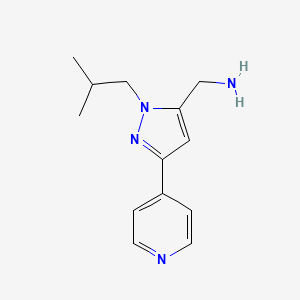
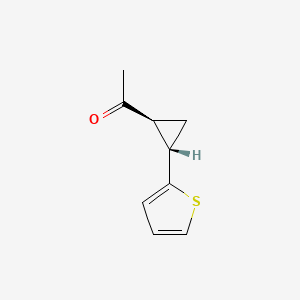
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15280776.png)

![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)
